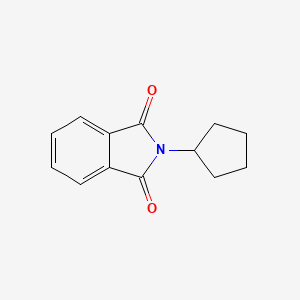

2-Cyclopentyl-1H-isoindole-1,3(2H)-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53291-79-5 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-cyclopentylisoindole-1,3-dione |

InChI |

InChI=1S/C13H13NO2/c15-12-10-7-3-4-8-11(10)13(16)14(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |

InChI Key |

AKRVJBIXUJAYIE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopentyl 1h Isoindole 1,3 2h Dione and Analogous N Substituted Derivatives

Traditional Approaches for 1H-Isoindole-1,3(2H)-dione Core Synthesis

The foundational structure of these molecules, the 1H-isoindole-1,3(2H)-dione or phthalimide (B116566) core, is typically synthesized through well-established condensation and cyclization reactions.

Condensation Reactions Utilizing Phthalic Anhydride (B1165640) and Amines

The most direct and widely employed method for the synthesis of N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine. researchgate.netorganic-chemistry.org This reaction is a cornerstone of imide synthesis due to its efficiency and the ready availability of starting materials. organic-chemistry.org The process involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of phthalic anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent dehydration, often facilitated by heating, results in the closure of the five-membered imide ring. youtube.com

The reaction can be carried out under various conditions, including in solvents like toluene (B28343) with refluxing for extended periods. acgpubs.org For instance, a series of N-aryl and N-(1,2,4-triazol-yl)-phthalimides were synthesized from phthalic anhydride and the corresponding amines with yields ranging from 69% to 99%. researchgate.net Similarly, various phthalimide derivatives have been prepared in satisfactory yields by reacting phthalic anhydride with different amines. sphinxsai.com The acidic nature of the imide proton in the resulting phthalimide allows for further functionalization. nih.gov

| Reactants | Product | Yield | Reference |

| Phthalic anhydride, various amines | N-substituted phthalimides | 69-99% | researchgate.net |

| Phthalic anhydride, various amines | Phthalimide derivatives | Satisfactory | sphinxsai.com |

| 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, ethanolamine | 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 95% | acgpubs.org |

Alternative Ring-Closure Strategies for Imide Formation

One such strategy is ring-closing metathesis (RCM), a powerful tool for forming cyclic structures, including those containing heteroatoms. thieme-connect.denih.gov RCM utilizes specific catalysts to form carbon-carbon double bonds, leading to cyclization. This method offers the advantage of mild reaction conditions and tolerance to a wide range of functional groups. nih.gov

Other metal-free synthesis approaches for phthalimides include organocatalysis, base-catalyzed, and acid-catalyzed methods, which are considered greener alternatives to some metal-catalyzed reactions. nih.gov For instance, a metal-free, three-component reaction involving arynes, isocyanides, and carbon dioxide can produce N-substituted phthalimides under mild conditions. organic-chemistry.org Additionally, the reaction of 2-formylbenzoic acids with amines in the presence of an oxidant provides another route to N-substituted phthalimides. nih.gov

Regioselective Functionalization at the N2 Position of 1H-Isoindole-1,3(2H)-dione

The introduction of substituents at the nitrogen (N2) position of the pre-formed 1H-isoindole-1,3(2H)-dione ring is a key step in the synthesis of a diverse array of derivatives, including 2-Cyclopentyl-1H-isoindole-1,3(2H)-dione.

Direct N-Alkylation and N-Acylation Methods

Direct N-alkylation of phthalimide is a common and effective method for introducing alkyl groups onto the nitrogen atom. organic-chemistry.org A classic example of this is the Gabriel synthesis, where phthalimide is first deprotonated with a base, such as potassium hydroxide, to form a nucleophilic phthalimide anion. youtube.com This anion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to yield the N-alkylated phthalimide. youtube.com This method is particularly effective for preparing primary amines after subsequent hydrolysis of the imide. youtube.com

Microwave irradiation has also been employed to facilitate the N-alkylation of aromatic cyclic imides, offering advantages over conventional heating methods. organic-chemistry.org Cesium carbonate in anhydrous N,N-dimethylformamide is an effective base for this transformation at low temperatures. organic-chemistry.org

For N-acylation, acyl halides or anhydrides can be reacted with phthalimide, although the reactivity of the imide nitrogen is lower than that of amines.

Specific Synthesis Protocols for the Incorporation of Cyclopentyl Moieties

The synthesis of this compound specifically involves the introduction of a cyclopentyl group onto the nitrogen of the phthalimide ring. This can be achieved through the direct N-alkylation of phthalimide with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide) in the presence of a suitable base, following the principles of the Gabriel synthesis.

Alternatively, the reaction of cyclopentylamine (B150401) with phthalic anhydride provides a direct route to this compound. Research has also explored the nucleophilic reaction of cyclopentylamine with N-substituted phthalimide derivatives, leading to ring-opened products rather than simple N-substitution. nih.gov

Synthesis of Precursors with Cyclopentyl Substituents

An alternative to direct N-alkylation is the synthesis of a precursor molecule that already contains the cyclopentyl substituent. This typically involves starting with cyclopentylamine and reacting it with phthalic anhydride or a derivative. This approach is essentially the condensation reaction described in section 2.1.1, where cyclopentylamine is the primary amine. This method is often more straightforward and efficient for the synthesis of this compound, provided cyclopentylamine is readily available.

Multistep Chemical Pathways for Advanced N-Substituted 1H-Isoindole-1,3(2H)-dione Structures

The construction of more complex N-substituted 1H-isoindole-1,3(2H)-dione structures often necessitates multistep synthetic sequences. These pathways allow for the introduction of diverse functionalities and structural motifs, leading to compounds with tailored properties.

A common strategy involves the initial synthesis of a core phthalimide structure, which is then further elaborated. For instance, N-substituted phthalimides can be prepared through the condensation of phthalic anhydride with a primary amine. organic-chemistry.orgacs.org This initial product can then undergo a series of reactions to build more complex architectures. One approach is the palladium-catalyzed double carbonylation of o-dihaloarenes with amines, which provides a route to N-substituted phthalimides. nih.gov

Another versatile multistep approach begins with the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide, which can then be reacted with various reagents to introduce different substituents. mdpi.com For example, reaction with isothiocyanates can yield thiourea (B124793) derivatives, while reaction with sulfonyl chlorides can produce sulfonamides. These transformations highlight the utility of the phthalimide core as a scaffold for generating a library of structurally diverse compounds.

More intricate pathways can involve the creation of hybrid molecules where the 1H-isoindole-1,3(2H)-dione moiety is linked to other heterocyclic systems. For example, new phthalimide-2-methyl-4-oxo-4H-quinazoline and phthalimide-thiophene hybrids have been synthesized. mdpi.com The synthesis of these complex structures often involves the initial preparation of a suitable acyl-hydrazide which is then condensed with phthalic anhydride or its derivatives. mdpi.com

Furthermore, the development of one-pot synthesis methods represents an advancement in creating complex phthalimide derivatives efficiently. These methods combine multiple reaction steps into a single operation, reducing time, resources, and waste. organic-chemistry.org An example is the palladium-catalyzed oxidative carbonylation that uses an imine and water, generated in situ, to produce phthalimides from readily available starting materials. organic-chemistry.org

The following table provides examples of multistep synthetic pathways leading to advanced N-substituted 1H-isoindole-1,3(2H)-dione structures:

| Starting Material(s) | Key Intermediate(s) | Final Product Class | Ref. |

| o-Dihaloarene, Amine, Carbon Monoxide | 2-Halo benzamide (B126) | N-Substituted Phthalimides | nih.gov |

| Phthalic Anhydride, Hydrazine (B178648) | 2-Aminophthalimide | N-Substituted Phthalimides with further functionalization | prepchem.com |

| Phthalic Anhydride, Amino Acid | N-Phthaloyl Amino Acid | Chiral Phthalimide Derivatives | |

| 2-Iodobenzamides, Phenyl Formate | Arylpalladium intermediate | N-Substituted Phthalimides | nih.gov |

| Aldehyde, Amine, Maleimide | Azadiene intermediate | Phthalimide derivatives | organic-chemistry.org |

Considerations for Green Chemistry in 1H-Isoindole-1,3(2H)-dione Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 1H-isoindole-1,3(2H)-dione derivatives to minimize environmental impact and improve sustainability. Key considerations include the use of safer solvents, alternative energy sources, and atom-economical reactions.

One notable green approach is the use of high-temperature, high-pressure water/ethanol (B145695) mixtures as the solvent for the condensation of o-phthalic acid and amines. rsc.org This method often results in the direct crystallization of pure phthalimide compounds, reducing the need for extensive purification. rsc.org The dehydrating effect and altered solvation properties of the water/ethanol mixture at elevated temperatures and pressures drive the reaction to completion. rsc.org Aromatic amines have been shown to generally provide higher yields than aliphatic amines in this system. rsc.org

Microwave irradiation has also emerged as a green alternative to conventional heating for the synthesis of phthalimides. eijppr.com This technique can significantly reduce reaction times from hours to minutes and improve product yields. eijppr.com The use of reusable catalysts, such as montmorillonite-KSF clay, further enhances the green credentials of these methods. eijppr.com

The Gabriel synthesis, a classical method for preparing primary amines via N-alkylphthalimides, has been a target for green chemistry improvements. rsc.org A key aspect of making this process more atom-economical is the efficient recovery and reuse of the phthaloyl coproducts. rsc.org

Furthermore, palladium-catalyzed reactions in green solvents like ionic liquids have been developed for the synthesis of N-substituted phthalimides. nih.gov These methods aim to reduce the use of volatile and hazardous organic solvents. The development of CO-free strategies for double carbonylation reactions also contributes to safer and more sustainable synthetic protocols. nih.gov

The following table summarizes some green chemistry approaches for the synthesis of 1H-isoindole-1,3(2H)-diones:

| Green Chemistry Principle | Application in Phthalimide Synthesis | Advantages | Ref. |

| Use of Alternative Solvents | High-temperature, high-pressure H₂O/EtOH mixtures | Clean reaction, often yields pure crystalline products directly. | rsc.org |

| Use of Alternative Energy Sources | Microwave irradiation | Reduced reaction times, improved yields. | eijppr.com |

| Catalysis | Use of reusable clay catalysts (e.g., montmorillonite-KSF). | Catalyst can be recovered and reused, reducing waste. | eijppr.com |

| Atom Economy | Recovery and recycling of phthaloyl coproducts in Gabriel synthesis. | Minimizes waste by converting a byproduct back into a reactant. | rsc.org |

| Use of Greener Reagents | CO-free double carbonylation reactions. | Avoids the use of toxic carbon monoxide gas. | nih.gov |

| Use of Green Solvents | Ionic liquids in palladium-catalyzed reactions. | Reduced volatility and often lower toxicity compared to traditional organic solvents. | nih.gov |

Chromatographic and Recrystallization Techniques for Compound Purification

The purification of this compound and its analogs is a critical step to ensure the isolation of compounds with high purity, which is essential for their characterization and subsequent biological evaluation. The primary methods employed for purification are recrystallization and various forms of chromatography.

Recrystallization is a widely used technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of phthalimide derivatives include ethanol and isopropyl alcohol. mdpi.com In some cases, animal charcoal is added during the recrystallization process to remove colored impurities. mdpi.com For instance, after pouring the reaction mixture into ice water to precipitate the crude product, it can be filtered and then recrystallized from ethyl alcohol in the presence of charcoal to obtain the pure compound. mdpi.com

Chromatography encompasses a range of techniques used to separate mixtures based on the differential distribution of their components between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a simple and rapid technique often used to monitor the progress of a reaction and to determine the purity of a compound. eijppr.com The chromatographic behavior of phthalimide derivatives on silica (B1680970) gel layers is influenced by mesomeric and inductive effects. nih.gov The retention factor (Rf value) in TLC can provide an indication of the polarity of the compound. nih.gov

Column Chromatography is a preparative technique used to separate and purify larger quantities of compounds. A stationary phase, typically silica gel, is packed into a column, and the crude mixture is loaded onto the top. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their affinity for the stationary and mobile phases. For example, after extraction, a crude product can be purified by column chromatography using a silica gel stationary phase and a solvent system like ethyl acetate/n-hexane. acgpubs.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that provides high resolution and sensitivity. It is particularly useful for the analysis and purification of complex mixtures. A method for the simultaneous determination of phthalimide and phthalic acid in tea has been developed using ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry after a derivatization step. nih.gov The pKa of phthalimide is approximately 8.3, making it an acidic compound. chromforum.org This property is important when developing HPLC methods, as the pH of the mobile phase can affect the retention time. chromforum.org

The following table outlines the common purification techniques for 1H-isoindole-1,3(2H)-dione derivatives:

| Purification Technique | Principle of Separation | Common Application | Ref. |

| Recrystallization | Differential solubility at varying temperatures. | Purification of solid crude products. | mdpi.com |

| Thin-Layer Chromatography (TLC) | Differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. | Monitoring reaction progress and assessing purity. | eijppr.comnih.gov |

| Column Chromatography | Differential partitioning between a stationary phase packed in a column and a mobile phase. | Preparative separation and purification of compounds. | acgpubs.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. | Analytical determination of purity and preparative purification. | nih.govchromforum.org |

Structural Elucidation and Spectroscopic Characterization of 2 Cyclopentyl 1h Isoindole 1,3 2h Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Cyclopentyl-1H-isoindole-1,3(2H)-dione is anticipated to display distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the cyclopentyl ring.

The four protons on the benzene (B151609) ring of the isoindole-1,3-dione moiety are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.7 and 8.0 ppm. These protons form a symmetric AA'BB' system, which often simplifies to two multiplets.

The cyclopentyl group will exhibit signals in the upfield region of the spectrum. The single proton attached to the nitrogen-bearing carbon (N-CH) is expected to be a quintet at approximately δ 4.2-4.5 ppm due to coupling with the adjacent methylene (B1212753) protons. The remaining eight protons on the cyclopentyl ring will likely appear as multiplets in the range of δ 1.6-2.2 ppm.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (4H) | 7.7 - 8.0 | Multiplet |

| N-CH (1H) | 4.2 - 4.5 | Quintet |

| Cyclopentyl CH₂ (8H) | 1.6 - 2.2 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, a total of seven distinct carbon signals are expected.

The carbonyl carbons of the dione (B5365651) are the most deshielded and are predicted to resonate at approximately δ 168 ppm. The quaternary carbons of the benzene ring to which the carbonyls are attached will appear around δ 132 ppm, while the other aromatic carbons will have signals in the δ 123-134 ppm range.

For the cyclopentyl group, the carbon atom directly bonded to the nitrogen (N-CH) is expected at about δ 50 ppm. The other two sets of equivalent methylene carbons of the cyclopentyl ring are predicted to appear at approximately δ 29 ppm and δ 24 ppm.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | ~ 168 |

| Aromatic C (quaternary) | ~ 132 |

| Aromatic CH | 123 - 134 |

| N-CH | ~ 50 |

| Cyclopentyl CH₂ | ~ 29 |

| Cyclopentyl CH₂ | ~ 24 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between the coupled protons in the cyclopentyl ring and within the aromatic system. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the phthalimide group.

The most prominent features will be the strong, sharp peaks corresponding to the carbonyl (C=O) stretching vibrations of the imide functionality. These typically appear as two distinct bands due to symmetric and asymmetric stretching, expected in the regions of 1770-1790 cm⁻¹ and 1700-1720 cm⁻¹. The C-N stretching vibration of the imide is expected around 1380-1410 cm⁻¹.

The aromatic part of the molecule will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the cyclopentyl group will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | > 3000 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium |

| C=O stretch (asymmetric) | 1770 - 1790 | Strong |

| C=O stretch (symmetric) | 1700 - 1720 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-N stretch (imide) | 1380 - 1410 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion and Fragmentation Pattern Elucidation

In Electrospray Ionization Mass Spectrometry (ESI-MS), the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (C₁₃H₁₃NO₂), the expected molecular weight is approximately 215.25 g/mol . Therefore, the ESI-MS spectrum should show a prominent peak at m/z 216.26, corresponding to the [M+H]⁺ ion.

Fragmentation of the parent ion would likely involve the cleavage of the N-cyclopentyl bond. This would result in a significant fragment ion corresponding to the protonated phthalimide moiety at m/z 148.04. Another possible fragmentation pathway could be the loss of the cyclopentyl group as a neutral molecule, also leading to the fragment at m/z 148.04. The cyclopentyl cation itself might be observed at m/z 69.07.

Expected ESI-MS Data

| Ion | Expected m/z |

| [M+H]⁺ | 216.26 |

| [Phthalimide+H]⁺ | 148.04 |

| [Cyclopentyl]⁺ | 69.07 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the deduction of its elemental formula. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high precision.

For this compound, with a chemical formula of C₁₃H₁₃NO₂, the theoretical monoisotopic mass can be calculated. An experimental HRMS analysis would be expected to yield a value that closely matches this theoretical calculation, typically within a few parts per million (ppm), thus confirming the elemental composition.

While no specific HRMS data for this compound has been published, data for a structurally related compound, 2-(cyclohexylthio)-1H-isoindole-1,3(2H)-dione (C₁₄H₁₅NO₂S), shows a computed monoisotopic mass of 261.08234989 Da. uni.lu This illustrates the level of precision offered by the technique.

Table 1: Predicted HRMS Data for an Isomer of this compound

| Adduct | m/z |

| [M+H]⁺ | 216.10192 |

| [M+Na]⁺ | 238.08386 |

| [M+K]⁺ | 254.05780 |

| [M+NH₄]⁺ | 233.12846 |

| Data presented is for the isomeric compound 2-(pent-4-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione and is predicted data. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's chemical formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and empirical formula.

For this compound (C₁₃H₁₃NO₂), the theoretical elemental composition would be:

Carbon (C): 72.54%

Hydrogen (H): 6.09%

Nitrogen (N): 6.51%

Oxygen (O): 14.86%

Experimental results from an elemental analyzer for a pure sample of this compound should closely align with these theoretical percentages. For instance, studies on other N-substituted 1H-isoindole-1,3(2H)-dione derivatives routinely employ elemental analysis to confirm the successful synthesis and purity of the target compounds.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 13 | 156.143 | 72.54% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 6.09% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.51% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.86% |

| Total | 215.252 | 100.00% |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry, can be generated.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of the connectivity of the cyclopentyl group to the nitrogen atom of the isoindole-1,3-dione core. It would also reveal the conformation of the cyclopentyl ring and the planarity of the isoindole system in the solid state.

While a crystal structure for this compound is not available, extensive crystallographic studies have been conducted on related N-substituted phthalimides. For example, the crystal structure of 2-(2,4-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione (C₁₆H₁₃NO₂) has been determined, providing detailed information about its solid-state conformation.

Table 3: Illustrative Crystallographic Data for a Related Compound

| Parameter | Value |

| Compound Name | 2-(2,4-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione |

| Chemical Formula | C₁₆H₁₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.3169 (4) |

| b (Å) | 8.4281 (2) |

| c (Å) | 13.5482 (5) |

| β (°) | 95.757 (2) |

| Volume (ų) | 1285.71 (7) |

| Data from the crystallographic study of 2-(2,4-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione. |

This data for a related structure highlights the type of precise geometric information that can be obtained from X-ray crystallography, which would be invaluable for the complete structural elucidation of this compound.

Reactivity Profiles and Mechanistic Investigations of 1h Isoindole 1,3 2h Dione Core

Electrophilic Aromatic Substitution Reactions of the Isoindole Ring System

The benzene (B151609) ring of the 1H-isoindole-1,3(2H)-dione system is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of many aromatic compounds. However, the reactivity of this ring is significantly influenced by the two electron-withdrawing carbonyl groups of the imide functionality. These groups deactivate the aromatic ring towards electrophilic attack, making the reactions generally slower compared to benzene.

The directing effect of the imide group channels incoming electrophiles primarily to specific positions. Due to the deactivating nature of the carbonyls, electrophilic substitution, such as nitration or sulfonation, is directed to the positions meta to the points of fusion, which correspond to positions 4 and 7 of the isoindole ring system. For instance, the nitration of N-substituted phthalimides typically yields the 4-nitro derivative.

Friedel-Crafts reactions, another key type of electrophilic aromatic substitution, can also be performed on the phthalimide (B116566) core, though the conditions can be harsh. The reaction of phthalic anhydride (B1165640) (a precursor to the isoindole-dione system) with aromatic compounds in the presence of a Lewis acid like aluminum chloride is a well-known example that proceeds via an electrophilic mechanism. researchgate.netacs.org While specific studies on 2-Cyclopentyl-1H-isoindole-1,3(2H)-dione are not abundant, the general principles of electrophilic substitution on the phthalimide nucleus provide a predictive framework for its reactivity.

Nucleophilic Reactivity and Ring-Opening Pathways in Related Isoindole Systems

The 1H-isoindole-1,3(2H)-dione core exhibits significant reactivity towards nucleophiles, particularly at the electrophilic carbonyl carbons. These reactions often lead to the opening of the imide ring, a pathway that is synthetically very useful.

One of the most classic examples of this reactivity is the Gabriel Synthesis of primary amines. byjus.comyoutube.combyjus.combyjus.combyjus.com This method begins with the deprotonation of phthalimide (the parent compound) at the nitrogen atom by a base like potassium hydroxide, forming a potent nitrogen nucleophile, the phthalimide anion. byjus.comvaia.com This anion then displaces a halide from a primary alkyl halide in a nucleophilic substitution (SN2) reaction to form an N-alkylphthalimide, such as this compound. youtube.com

The crucial step that demonstrates the ring-opening pathway is the subsequent cleavage of the N-alkylphthalimide. This is typically achieved through hydrazinolysis , where treatment with hydrazine (B178648) (N₂H₄) results in a nucleophilic attack on one of the carbonyl carbons. byjus.comacs.orglookchem.comsemanticscholar.org This leads to a cascade of events culminating in the formation of the desired primary amine and a stable cyclic byproduct, phthalhydrazide. lookchem.com This method is highly regarded for its ability to produce primary amines without the overalkylation side products common in other methods. byjus.com

Alternatively, ring-opening can be accomplished by acidic or basic hydrolysis, although these methods can sometimes be harsher. byjus.comyoutube.com

| Reaction | Reagent | Key Intermediate | Product of Ring-Opening | Ref. |

| Hydrazinolysis | Hydrazine (N₂H₄) | o-(aminocarbamoyl)benzamide | Primary Amine + Phthalhydrazide | acs.orglookchem.com |

| Basic Hydrolysis | Aqueous Base (e.g., NaOH) | Dicarboxylate ion | Primary Amine + Phthalate Salt | byjus.comyoutube.com |

| Acidic Hydrolysis | Aqueous Acid (e.g., HCl) | Phthalic Acid | Primary Amine + Phthalic Acid | youtube.com |

Reactions Involving the Imide Carbonyl Functionalities

The two carbonyl groups within the imide ring are the primary sites of electrophilicity in the 1H-isoindole-1,3(2H)-dione system and are central to its chemical transformations. As discussed previously, their susceptibility to nucleophilic attack is the basis for ring-opening reactions like hydrazinolysis and hydrolysis. byjus.comsemanticscholar.org

Beyond ring-opening, the carbonyl groups can undergo reduction. A notably mild and efficient method for the deprotection of phthalimides involves a two-stage, one-flask process using sodium borohydride (B1222165) (NaBH₄) in isopropanol, followed by the addition of acetic acid. organic-chemistry.org This procedure reduces the phthalimide to an O-hydroxymethyl benzamide (B126) intermediate, which then lactonizes to release the primary amine and phthalide, a readily removable byproduct. organic-chemistry.org This method is particularly valuable as it proceeds under near-neutral conditions, avoiding issues like racemization often encountered with harsher methods. organic-chemistry.org More forceful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. organic-chemistry.org

The electrophilic nature of the carbonyls is also demonstrated in multicomponent reactions. For example, phthalimides can participate in a Passerini-type three-component reaction with isocyanides and ketones, where the imide acts as the acid component and the carbonyl group is ultimately involved in the formation of the final product. rsc.org

Studies on Reaction Regioselectivity and Stereoselectivity

Reactions involving the 1H-isoindole-1,3(2H)-dione core often proceed with high degrees of selectivity.

Regioselectivity , which is the preference for reaction at one position over another, is a key feature of electrophilic aromatic substitution on the phthalimide ring. khanacademy.orgyoutube.com As noted in section 4.1, the electron-withdrawing imide function directs incoming electrophiles to the 4- and 7-positions of the isoindole system. In the context of nucleophilic attack, the two carbonyl groups are chemically equivalent in a symmetrical molecule like this compound, meaning nucleophilic attack can occur at either carbon with equal probability.

Stereoselectivity , the preferential formation of one stereoisomer over another, is particularly relevant in the synthesis and reactions of chiral phthalimide derivatives. khanacademy.org The Gabriel synthesis itself is a tool for preparing chiral amines from chiral alkyl halides, typically proceeding with inversion of configuration at the carbon center, consistent with its Sₙ2 mechanism. Furthermore, phthalimide-based reagents are used extensively in the stereoselective synthesis of complex molecules, such as unnatural α-amino acid derivatives. nih.gov For instance, visible light-mediated photoredox catalysis has been employed for the stereoselective radical addition to imines using redox-active phthalimide esters, allowing for the construction of highly functionalized α-amino acids with excellent diastereoselectivity. nih.gov

| Reaction Type | Selectivity | Outcome | Ref. |

| Electrophilic Aromatic Substitution | Regioselective | Substitution at 4- and 7-positions | youtube.com |

| Gabriel Synthesis (Alkylation) | Stereospecific (Sₙ2) | Inversion of configuration at alkyl halide carbon | youtube.com |

| Radical Addition (from Phthalimide esters) | Stereoselective | High diastereoselectivity in α-amino acid synthesis | nih.gov |

Kinetic and Thermodynamic Aspects of 1H-Isoindole-1,3(2H)-dione Transformations

The rates and equilibria of reactions involving the 1H-isoindole-1,3(2H)-dione core are governed by kinetic and thermodynamic principles. While specific data for this compound is sparse, studies on related phthalimide systems provide significant insights.

Kinetic studies have been performed on various reactions of phthalimide derivatives. The hydrazinolysis of phthalimide has been shown to proceed via a stepwise mechanism, with evidence for a reaction intermediate derived from the nonlinear relationship between the rate constant and the hydrazine concentration. acs.orglookchem.com Kinetic investigations into the phthalimide N-oxyl (PINO) radical, generated from N-hydroxyphthalimide, have revealed its reactivity in hydrogen atom transfer and electron transfer reactions. acs.orgnih.govnih.govsigmaaldrich.com For example, the reaction of PINO with various substrates showed large kinetic isotope effects, indicating that C-H bond cleavage is a key part of the rate-determining step and that quantum mechanical tunneling plays a significant role. acs.org

Thermodynamic data provides information on the stability and energy changes during reactions. The National Institute of Standards and Technology (NIST) provides thermodynamic data for phthalimide and related compounds like N-phenylphthalimide, including enthalpy of fusion and sublimation. nist.gov Computational studies have also shed light on the energetics of phthalimide formation. The acetic acid-catalyzed cyclization of phthalanilic acid to N-phenylphthalimide, for instance, has been modeled, showing that the dehydration of a tetrahedral intermediate is the rate-determining step. mdpi.com Such studies help in understanding the energy barriers and stability of intermediates along the reaction pathway. The first law of thermodynamics and concepts like enthalpy and Gibbs energy are fundamental to understanding these transformations. jeeadv.ac.in

| Compound | Thermodynamic Data Type | Value | Units | Ref. |

| Phthalimide | Enthalpy of fusion (ΔfusH) | 29.7 | kJ/mol | nist.gov |

| Phthalimide | Enthalpy of sublimation (ΔsubH) | 108.8 - 110.5 | kJ/mol | nist.gov |

| PINO/Ferrocenes | Reorganization Energy (λ) | 38.3 | kcal/mol | nih.gov |

| PINO/PINO⁻ | Self-Exchange Reorganization Energy | 49.1 | kcal/mol | nih.gov |

Theoretical and Computational Chemistry Approaches for 2 Cyclopentyl 1h Isoindole 1,3 2h Dione

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 2-Cyclopentyl-1H-isoindole-1,3(2H)-dione. These methods allow for the detailed examination of its geometry, electronic landscape, and spectroscopic features.

Electronic Structure Analysis and Reactivity Prediction

The electronic properties of isoindole-dione derivatives have been investigated using DFT to understand their reactivity. acgpubs.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for this compound would indicate its electron-donating and electron-accepting capabilities, respectively. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. These calculations can predict sites within the molecule that are most susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for its chemical behavior.

Prediction of Spectroscopic Parameters

DFT methods are also employed to predict spectroscopic data, which can then be compared with experimental results for structural validation. For this compound, theoretical calculations can predict its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. acgpubs.orgnih.gov The calculated vibrational frequencies in the IR spectrum correspond to the stretching and bending of specific bonds, while the NMR chemical shifts are dependent on the electronic environment of the hydrogen and carbon atoms. mdpi.comresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the compound's synthesized structure.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule like this compound might interact with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and design.

Investigation of Ligand-Target Interactions in Enzyme Systems

Molecular docking studies on various N-substituted 1H-isoindole-1,3(2H)-dione derivatives have revealed their potential to interact with the active sites of enzymes such as cyclooxygenases (COX) and acetylcholinesterase (AChE). mdpi.comresearchgate.netnih.gov For this compound, docking simulations would place the molecule into the binding pocket of a target enzyme to identify the most likely binding pose. These simulations can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the cyclopentyl group, the isoindole-dione core, and the amino acid residues of the enzyme. mdpi.commdpi.com For instance, the carbonyl groups of the dione (B5365651) moiety are potential hydrogen bond acceptors. mdpi.com

Molecular dynamics simulations can further refine the docked pose, providing a dynamic view of the ligand-target complex over time. This allows for an assessment of the stability of the binding and any conformational changes that may occur in both the ligand and the enzyme upon interaction.

Binding Affinity Prediction and Energy Calculations

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or estimated free energy of binding. nih.govmdpi.com This value provides a quantitative measure of the strength of the interaction between the ligand and its target. Lower binding energy values typically indicate a more stable and favorable interaction. mdpi.com For this compound, these calculations would be essential for comparing its potential efficacy against different enzyme targets or relative to other similar inhibitor molecules. mdpi.comresearchgate.net

Below is a hypothetical data table illustrating the kind of results that could be generated from a molecular docking study of this compound with a model enzyme target, based on findings for analogous compounds.

Table 1: Predicted Binding Affinities and Interactions of this compound with a Model Enzyme

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Val523 | Hydrogen Bond, Hydrophobic |

| Acetylcholinesterase (AChE) | -9.2 | Trp84, Tyr334, Phe330 | Pi-Alkyl, Hydrophobic |

This table is illustrative and based on data for similar isoindole-dione derivatives. Specific values for this compound would require dedicated computational studies.

Computational Pharmacokinetic (ADME) Predictions and Drug-Likeness Assessment

In silico methods are instrumental in the early stages of drug development for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. For the N-substituted isoindoledione scaffold, computational tools like SwissADME and Toxtree are frequently employed to assess drug-likeness and potential toxicity. globalhealthsciencegroup.comglobalhealthsciencegroup.com

Studies on various phthalimide (B116566) derivatives indicate that this class of compounds generally exhibits good potential for oral bioavailability. globalhealthsciencegroup.com The assessment is often based on established principles such as Lipinski's Rule of Five, which evaluates molecular properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict a compound's suitability as an oral drug candidate. globalhealthsciencegroup.com

Further computational analysis delves into specific pharmacokinetic parameters. For instance, predictions of gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation are critical. Phthalimide derivatives are often predicted to have high GI absorption. researchgate.net The interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism, is also a key area of in silico investigation. Predictions can indicate whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is vital for anticipating drug-drug interactions. globalhealthsciencegroup.com

While specific data for this compound is not available, the table below presents a typical set of ADME and drug-likeness parameters evaluated for N-substituted phthalimide analogs, providing a representative profile for this chemical class.

Table 1: Representative In Silico ADME & Drug-Likeness Profile for N-Alkyl-Phthalimide Analogs

| Parameter | Description | Typical Predicted Value/Outcome | Reference |

| Physicochemical Properties | |||

| Molecular Weight | Mass of the molecule ( g/mol ). Rule of 5: <500. | Compliant | globalhealthsciencegroup.com |

| LogP (Lipophilicity) | Octanol-water partition coefficient. Rule of 5: ≤5. | Compliant | globalhealthsciencegroup.com |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. Rule of 5: ≤5. | Compliant (Typically 0) | globalhealthsciencegroup.com |

| Hydrogen Bond Acceptors | Number of N and O atoms. Rule of 5: ≤10. | Compliant (Typically 2) | globalhealthsciencegroup.com |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms. Predicts transport properties. | Favorable for cell permeation | researchgate.net |

| Pharmacokinetics | |||

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut. | High | researchgate.net |

| Blood-Brain Barrier (BBB) Permeant | Ability to cross the BBB into the central nervous system. | Variable; depends on specific substituent | researchgate.net |

| P-glycoprotein (P-gp) Substrate | Whether the compound is a substrate of the P-gp efflux pump. | Generally predicted as 'No' | |

| CYP Isozyme Inhibition | Inhibition potential against key metabolic enzymes. | Generally predicted as non-inhibitors of most isoforms | globalhealthsciencegroup.com |

| Drug-Likeness | |||

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness. | Obeys the rule | globalhealthsciencegroup.com |

| Bioavailability Score | A score combining multiple parameters to predict oral bioavailability. | Good |

This table is illustrative and based on general findings for the N-substituted phthalimide class. Specific values for this compound would require a dedicated computational study.

In Silico Exploration of Reaction Mechanisms and Transition States

The synthesis of N-substituted isoindolediones, including this compound, can be achieved through several routes. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful method for elucidating the complex mechanisms of these reactions, mapping energy profiles, and characterizing the structures of intermediates and transition states.

The most traditional method for synthesizing N-alkyl phthalimides is the Gabriel synthesis. youtube.comyoutube.com The mechanism begins with the deprotonation of phthalimide by a base to form a resonance-stabilized phthalimide anion. youtube.com This anion then acts as a nucleophile, attacking an alkyl halide (such as cyclopentyl bromide) in an SN2 reaction to form the N-alkyl phthalimide. youtube.comyoutube.com While this mechanism is well-established, computational studies can provide deeper insights into the reaction kinetics and the influence of solvents and bases.

More contemporary methods often involve metal catalysis, and their mechanisms are frequently investigated using in silico techniques. For example, rhodium-catalyzed reactions of benzoic acids with isocyanates have been studied computationally. nih.gov DFT calculations in such studies help to map the catalytic cycle, which can involve steps like ligand exchange, ortho-C-H activation of the benzoic acid, and subsequent amination to form the phthalimide ring. nih.gov

Similarly, palladium-catalyzed syntheses have been developed and their pathways explored theoretically. nih.gov These complex reactions can involve C-H activation and annulation steps, with DFT calculations helping to predict the feasibility of proposed intermediates and transition states. nih.gov A plausible mechanism for a metal-free denitrogenative cyanation reaction to form phthalimides has also been proposed, involving a diazonium intermediate and subsequent intramolecular cyclization. acs.org

The table below summarizes key synthetic approaches for N-substituted phthalimides and the role of computational chemistry in understanding their mechanisms.

Table 2: In Silico Exploration of Synthesis Mechanisms for N-Substituted Phthalimides

| Reaction Type | Key Mechanistic Steps | Computational Method | Insights Gained | Reference |

| Gabriel Synthesis | Deprotonation, SN2 nucleophilic attack | DFT | Reaction energy barriers, transition state geometries, solvent effects | youtube.comyoutube.com |

| Rhodium-Catalyzed Cyclization | Ligand exchange, ortho-C-H activation, amination, reductive elimination | DFT | Elucidation of the catalytic cycle, characterization of intermediates | nih.gov |

| Palladium-Catalyzed Annulation | C-H activation, 1,4-Pd migration, coordination and insertion | DFT | Prediction of regioselectivity, analysis of competing pathways | nih.gov |

| Metal-Free Denitrogenative Cyanation | Reversible ring-opening, nucleophilic attack, intramolecular cyclization | - (Plausible mechanism proposed) | Hypothesis of reaction pathway involving diazonium intermediates | acs.org |

This table outlines general mechanistic studies relevant to the synthesis of the N-substituted phthalimide scaffold.

Structure Activity Relationship Sar Studies in N Substituted 1h Isoindole 1,3 2h Dione Derivatives

Impact of the N-Cyclopentyl Moiety on Molecular Recognition and Interaction Profiles

The N-cyclopentyl group in 2-Cyclopentyl-1H-isoindole-1,3(2H)-dione is a key determinant of its interaction with biological targets. This moiety is a non-aromatic, alicyclic, and lipophilic group. Its size, shape, and hydrophobicity influence how the molecule fits into the binding pockets of enzymes and receptors.

Conversely, when compared to larger or more functionalized N-substituents, such as those containing aromatic rings or hydrogen-bonding moieties, the cyclopentyl group's interactions are primarily limited to van der Waals forces and hydrophobic contacts. This can be a determining factor in the molecule's specificity and potency for different biological targets. For instance, in enzymes with deep, hydrophobic pockets, the N-cyclopentyl group can be an ideal anchor.

Rational Design Principles for Modulating Bioactivity through Structural Variation

The rational design of bioactive molecules based on the 1H-isoindole-1,3(2H)-dione scaffold involves systematic structural modifications to optimize interactions with a specific biological target. nih.gov

In many bioactive isoindoledione derivatives, a linker connects the imide nitrogen to another pharmacophoric group, such as an arylpiperazine moiety. nih.govmdpi.com The length and chemical nature of this linker are critical for pharmacological activity.

Linker Length: Studies on cyclooxygenase (COX) inhibitors have shown that modifying the length of an alkyl linker between the isoindole-1,3(2H)-dione core and an arylpiperazine residue can significantly impact activity and selectivity. For example, compounds with longer linkers have demonstrated greater inhibition of COX-2. mdpi.com Molecular docking studies revealed that a longer linker allows the molecule to better fit into the COX-2 binding site and form crucial hydrogen bonds. mdpi.com

Linker Composition: The chemical composition of the linker is equally important. The introduction of atoms like oxygen or carbonyl groups can alter flexibility, polarity, and hydrogen-bonding capacity. For instance, an acetohydrazide linker was found to be strategically significant in developing effective cholinesterase inhibitors based on the isoindoledione scaffold. researchgate.net

The introduction of aromatic and heterocyclic substituents is a common strategy to modulate the bioactivity of isoindoledione derivatives. These groups can engage in various non-covalent interactions, such as pi-pi stacking, hydrogen bonding, and hydrophobic interactions, which are crucial for molecular recognition.

Aromatic Substituents: The presence of an aromatic moiety, often as part of a larger substituent on the imide nitrogen, has been noted as important for affinity towards COX-2. nih.gov In the design of cholinesterase inhibitors, an N-benzylamine moiety was designed to interact with the catalytic site of the enzyme, while the isoindoledione fragment interacts with the peripheral anionic site. nih.gov The nature and position of substituents on these aromatic rings further fine-tune the activity. For example, halogenated derivatives have been shown to be more active as antioxidants than their non-halogenated counterparts. scilit.com

Heterocyclic Substituents: Heterocyclic rings, such as piperazine (B1678402), are frequently incorporated into the N-substituent. nih.govnih.govsemanticscholar.org The introduction of a nitrogen-containing piperazine ring can increase lipophilicity and enhance affinity for amino acids within the active sites of enzymes like COX. nih.gov Different substituents on the distal nitrogen of the piperazine ring, such as phenyl or diphenylmethyl groups, have been shown to yield potent and selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govsemanticscholar.org

Stereochemistry can play a pivotal role in the biological activity of chiral isoindoledione derivatives. The classic example is thalidomide (B1683933), where the (R)-enantiomer possesses sedative-hypnotic properties, while the (S)-enantiomer was responsible for its devastating teratogenic effects. mdpi.com This highlights that different enantiomers can interact differently with chiral biological macromolecules like proteins and enzymes.

Mechanistic Insights into Molecular Target Engagement

N-substituted 1H-isoindole-1,3(2H)-dione derivatives have been extensively investigated as inhibitors of several key enzymes implicated in various diseases.

Cholinesterases (AChE and BuChE): This class of compounds has shown significant promise as inhibitors of AChE and BuChE, which are key targets in the management of Alzheimer's disease. nih.govsemanticscholar.orgresearchgate.net SAR studies have identified compounds with potent inhibitory activity. For instance, derivatives with an N-benzyl pyridinium (B92312) moiety or a substituted piperazine group have displayed IC50 values in the low micromolar to nanomolar range. researchgate.netsemanticscholar.orgresearchgate.net Kinetic studies have revealed different modes of inhibition; for example, compound 3b in one study was identified as a non-competitive inhibitor of human AChE, while another potent inhibitor, 8a , was found to be a competitive inhibitor. researchgate.netnih.gov This indicates that different derivatives can bind to either the active site or an allosteric site of the enzyme.

Cyclooxygenases (COX-1 and COX-2): Isoindoledione derivatives have been designed as anti-inflammatory agents by targeting COX enzymes. nih.govmdpi.comnih.gov The two main isoforms, COX-1 and COX-2, are structurally similar but have distinct physiological roles. nih.gov Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov SAR studies have shown that the nature of the N-substituent, including linker length and aromatic groups, can confer selectivity for COX-2 over COX-1. nih.govmdpi.com Molecular docking studies have helped to visualize how these compounds fit into the active sites, with potent inhibitors forming hydrogen bonds with key residues like Arg120 and Tyr355 in COX-2. mdpi.com

Carbonic Anhydrase (CA): Certain isoindolinone derivatives, structurally related to the title compound, have been evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, which are targets for antiglaucoma and anticancer agents. nih.govnih.govcu.edu.eg Studies have identified derivatives with potent, nanomolar inhibition constants (Ki) against hCA I and hCA II, in some cases superior to the standard inhibitor acetazolamide. nih.govnih.gov The primary sulfonamide group is a key pharmacophore for CA inhibition, coordinating to the zinc ion in the enzyme's active site. cu.edu.eg However, novel isoindolinone scaffolds are being explored to achieve isoform-selective inhibition. nih.govnih.gov

Interactive Data Tables

Cholinesterase Inhibition by N-Substituted Isoindoledione Derivatives

Carbonic Anhydrase Inhibition by Isoindolinone Derivatives

Analysis of Receptor Binding Characteristics and Selectivity

The biological activity of 1H-isoindole-1,3(2H)-dione derivatives is intrinsically linked to their ability to bind with specific biological targets. The nature of the substituent at the N-position of the isoindole dione (B5365651) core plays a critical role in determining both binding affinity and selectivity.

Cholinesterase Inhibition: Derivatives of 1H-isoindole-1,3(2H)-dione have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov Molecular docking studies show that these compounds can interact with key sites within the enzyme's active gorge. nih.gov Effective inhibition is often achieved when a compound can fit well into both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov Important molecular interactions contributing to high inhibitory activity include π-π stacking with aromatic amino acid residues and the formation of hydrogen bonds. nih.gov For instance, certain derivatives with an N-benzylpiperidinylamine moiety have shown potent activity against AChE, with some also inhibiting BuChE effectively. nih.gov

Cyclooxygenase (COX) Inhibition: A series of new 1H-isoindole-1,3(2H)-dione derivatives have demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes. mdpi.comnih.gov The selectivity for COX-1 versus COX-2 can be modulated by altering the N-substituent. In one study, several compounds were synthesized by linking the 1H-isoindole-1,3(2H)-dione core to various arylpiperazine pharmacophores. mdpi.com Molecular docking simulations revealed that the most potent COX-2 inhibitor, a derivative featuring a methoxy (B1213986) group on the aryl ring and a two-carbon linker, fits well into the COX-2 binding site. mdpi.com This binding is stabilized by hydrogen bonds with Arg120 and Tyr355 via a carbonyl group in the linker, as well as several hydrophobic interactions involving the isoindole-dione moiety with residues like Leu352, Ala523, and Val523. mdpi.com

The following table summarizes the cyclooxygenase inhibitory activity for a selection of N-substituted 1H-isoindole-1,3(2H)-dione derivatives.

| Compound ID | N-Substituent | COX-1 Inhibition (%) | COX-2 Inhibition (%) | COX-2/COX-1 Affinity Ratio |

| A | N-[(4-phenyl-1-piperazinyl)methyl] | 55.3 | 24.3 | 0.44 |

| E | 2-[2-oxo-2-[4-(phenyl)-1-piperazinyl]]ethyl | 65.4 | 55.4 | 0.85 |

| G | 2-[2-oxo-2-[4-(2-methoxyphenyl)-1-piperazinyl]]ethyl | 60.1 | 65.2 | 1.08 |

| H | 2-[2-oxo-2-[4-(3-methoxyphenyl)-1-piperazinyl]]ethyl | 45.2 | 70.3 | 1.55 |

| Meloxicam (Ref.) | - | 50.1 | 60.2 | 1.20 |

| Data sourced from a study on new 1H-isoindole-1,3(2H)-dione derivatives. mdpi.comnih.gov |

Elucidation of Antioxidant Activity Mechanisms

Many derivatives of 1H-isoindole-1,3(2H)-dione exhibit notable antioxidant properties. mdpi.combohrium.com The primary mechanism behind this activity is believed to be the scavenging of free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comnih.govnih.gov These highly reactive molecules can cause oxidative damage to vital cellular components like lipids, proteins, and DNA. nih.gov

The antioxidant action can occur through several pathways:

Direct Radical Scavenging: The chemical structure of these derivatives allows them to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the damaging chain reaction. nih.gov

Interaction with Molecular Targets: Computational studies have predicted that these compounds can interact with molecular targets associated with oxidative stress, such as monoamine oxidase B (MAO-B) and nuclear factor-kappa B (NF-κB). researchgate.net A low predicted binding energy suggests a high probability of interaction between the compound and the target. mdpi.com

Experimental assays confirm this antioxidant potential. For example, new phthalimide-thiophene hybrids have demonstrated the ability to scavenge free radicals. mdpi.combohrium.com

The table below presents the antioxidant activity of selected hybrid derivatives as measured by their ability to scavenge the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

| Compound ID | Hybrid Moiety | Antioxidant Activity (%) |

| 1a | 2-methyl-4-oxo-4H-quinazoline | 25.88 |

| 1b | Thiophene (B33073) | 31.45 |

| 2 | Hexahydro-isoindole-dione with 2-methyl-4-oxo-4H-quinazoline | 25.99 |

| Data sourced from a study on new N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives. mdpi.com |

Molecular Hybridization Strategies Incorporating the 1H-Isoindole-1,3(2H)-dione Scaffold

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores (structural units with biological activity) into a single hybrid molecule. This approach aims to create compounds with improved affinity, better selectivity, or a multi-target profile. The 1H-isoindole-1,3(2H)-dione scaffold is an excellent platform for such strategies due to its synthetic accessibility and established biological relevance. nih.govmdpi.com

Key examples of this strategy include:

Hybrids with Quinazoline and Thiophene: Researchers have synthesized hybrids connecting the 1H-isoindole-1,3(2H)-dione scaffold to 2-methyl-4-oxo-4H-quinazoline and thiophene moieties through a hydrazide linker. bohrium.com These new molecular entities were designed to combine the properties of both parent structures to create novel antioxidant agents. bohrium.com

Hybrids with Arylpiperazines: Inspired by the structure of existing drugs like donepezil, scientists have linked the isoindole-1,3-dione moiety to various arylpiperazine fragments. nih.govmdpi.com The acidic nature of the imide proton on the phthalimide (B116566) core facilitates condensation with these pharmacophores, leading to novel compounds with potential applications in treating neurodegenerative diseases. nih.gov

Lead Compound Optimization Based on Comprehensive SAR Data

Lead compound optimization is the process of refining the chemical structure of a promising compound (the "lead") to enhance its desired properties, such as potency and selectivity, while minimizing undesirable effects. Structure-Activity Relationship (SAR) data, which correlates specific structural features with changes in biological activity, is crucial for this process.

For 1H-isoindole-1,3(2H)-dione derivatives, SAR studies have provided several key insights for optimization:

Nature of the N-Substituent: The substituent attached to the imide nitrogen is the most critical determinant of activity. Studies have shown that varying the length and rigidity of the linker between the isoindole dione core and another pharmacophore can significantly impact receptor binding and potency. nih.govmdpi.com For example, modifying the length of an alkyl linker in N-benzylpiperidinylamine derivatives was shown to modulate activity against AChE and BuChE. nih.gov

Aromatic Substitution: Introducing substituents onto aryl rings within the N-substituent can fine-tune the electronic and steric properties of the molecule. The addition of a methoxy group to a phenyl ring in certain derivatives enhanced COX-2 inhibitory activity. mdpi.com

Lipophilicity and Halogenation: SAR analysis has revealed that increasing the lipophilicity (fat-solubility) of the compounds can enhance their biological activity. researchgate.net Furthermore, the introduction of halogen atoms, such as bromine or chlorine, to the isoindole-1,3(2H)-dione moiety has been shown to result in more potent antimicrobial and anticancer derivatives. newsama.com

This iterative process of synthesis, biological testing, and SAR analysis allows for the rational design of more effective and selective therapeutic agents based on the versatile 1H-isoindole-1,3(2H)-dione scaffold.

Advanced Research Avenues and Future Perspectives for 2 Cyclopentyl 1h Isoindole 1,3 2h Dione

Development of Novel and Efficient Synthetic Routes for Targeted Derivatives

The synthesis of N-substituted isoindole-1,3-diones is a well-established area of research, often serving as a foundation for creating libraries of biologically active molecules. nih.gov A common and straightforward method involves the condensation of phthalic anhydride (B1165640) with primary amines. mdpi.com For instance, new derivatives have been synthesized by reacting phthalic anhydride with N-arylbenzenecarboximidamides in refluxing benzene (B151609), achieving yields of over 75%. mdpi.com Another approach involves the reaction of various hydrazides with phthalic anhydride or its derivatives in glacial acetic acid under reflux for several hours. mdpi.com

Future research is focused on developing more efficient and environmentally friendly synthetic protocols. This includes the exploration of microwave-assisted synthesis, which has been successfully employed to prepare isoindoline-1,3-dione-4-aminoquinolines. researchgate.net The development of one-pot reactions and domino reactions, such as the hexadehydro-Diels–Alder domino reaction of tetraynes and imidazole (B134444) derivatives, offers a facile route to fused and multifunctionalized isoindole-1,3-diones. researchgate.net These advanced methods aim to reduce reaction times, improve yields, and allow for the creation of complex molecular architectures in a more streamlined fashion.

| Synthetic Method | Reactants | Conditions | Key Advantages | Reference |

| Condensation | Phthalic Anhydride, Primary Amines | Varies | Simple, widely applicable | mdpi.com |

| Condensation | N-arylbenzenecarboximidamides, Phthalic Anhydride | Benzene, reflux | Good yields (>75%) | mdpi.com |

| Condensation | Hydrazides, Phthalic Anhydride/Derivatives | Glacial acetic acid, reflux | Versatile for creating hybrids | mdpi.com |

| Microwave-Assisted Synthesis | Chromones, Maleimides | Microwave heating | Rapid, efficient | researchgate.net |

| Domino Reaction (hexadehydro-Diels–Alder) | Tetraynes, Imidazole derivatives | Not specified | Facile synthesis of fused systems | researchgate.net |

Exploration of Unique Derivatization Strategies Beyond N-Substitution

While N-substitution of the isoindole-1,3-dione core is the most common derivatization strategy, future research is increasingly focused on modifications to the phthalimide (B116566) ring itself. These strategies aim to introduce new functionalities and explore untapped chemical space, potentially leading to compounds with novel biological activities or material properties.

One promising avenue is the synthesis of polysubstituted isoindole-1,3-diones. For example, starting from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione, researchers have successfully introduced epoxide and triacetate functionalities. researchgate.net Another approach involves the Diels-Alder reaction of 3-substituted chromones with various maleimides to yield 4,6-disubstituted isoindoline-1,3-diones. researchgate.net These reactions demonstrate the potential to create a diverse range of derivatives with substituents on the aromatic portion of the isoindole core. Furthermore, the development of polyaromatic structures, such as naphthalene (B1677914) derivatives, can enhance the electron-accepting properties of the core structure. mdpi.com

Application of Advanced Analytical Techniques for Deeper Structural and Dynamic Understanding

A thorough understanding of the three-dimensional structure and dynamic behavior of 2-Cyclopentyl-1H-isoindole-1,3(2H)-dione and its derivatives is crucial for elucidating their mechanism of action and designing more potent analogues. Advanced analytical techniques play a pivotal role in this endeavor.

High-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is routinely used to confirm the structure of newly synthesized isoindole-1,3-dione derivatives. mdpi.commdpi.com Mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), is employed to determine the molecular weight and fragmentation patterns of these compounds. nih.gov Fourier-transform infrared spectroscopy (FT-IR) provides valuable information about the functional groups present in the molecule. mdpi.com

| Analytical Technique | Information Gained | Reference |

| ¹H NMR Spectroscopy | Proton environment, structural confirmation | mdpi.commdpi.com |

| ¹³C NMR Spectroscopy | Carbon skeleton, structural confirmation | mdpi.commdpi.com |

| Mass Spectrometry (ESI-MS) | Molecular weight, fragmentation patterns | nih.gov |

| FT-IR Spectroscopy | Functional groups | mdpi.com |

| X-ray Crystallography | 3D structure, conformation, stereochemistry | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of novel isoindole-1,3-dione derivatives is no exception. nih.govaccscience.com These computational tools can significantly accelerate the identification of promising lead compounds and optimize their properties. nih.gov

Molecular docking studies are a key computational technique used to predict the binding affinity and interaction modes of isoindole-1,3-dione derivatives with their biological targets, such as cyclooxygenase (COX) enzymes or acetylcholinesterase (AChE). nih.govnih.gov These studies can help to rationalize the structure-activity relationships (SAR) observed in biological assays and guide the design of new analogues with improved potency and selectivity. nih.gov For example, molecular docking has shown that the isoindole-1,3(2H)-dione moiety of some derivatives interacts with key amino acid residues like Leu352, Ala523, and Val523 in the COX-2 binding site. nih.gov

Beyond molecular docking, AI and ML algorithms can be trained on large datasets of chemical structures and biological activities to develop predictive models for various properties, including ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity). mdpi.comaccscience.com This allows for the in silico screening of virtual libraries of compounds, prioritizing those with the most favorable predicted profiles for synthesis and experimental testing. mdpi.com Generative AI models are also being developed to design novel molecular structures from scratch with desired biological activities. accscience.com

Design of Multi-Target Ligands Incorporating the 1H-Isoindole-1,3(2H)-dione Scaffold

The multifactorial nature of many diseases, such as Alzheimer's disease, has spurred the development of multi-target ligands that can simultaneously modulate several key biological targets. nih.gov The 1H-isoindole-1,3(2H)-dione scaffold is an attractive core for the design of such hybrid molecules. researchgate.net

Researchers have successfully designed and synthesized isoindoline-1,3-dione derivatives that act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two important enzymes in the pathophysiology of Alzheimer's disease. nih.govmdpi.com For example, by linking the isoindoline-1,3-dione moiety to other pharmacophores, such as N-benzylpiperidine, compounds with potent and balanced inhibitory activity against both enzymes have been developed. nih.govmdpi.com The design strategy often involves using a known inhibitor of one target as a starting point and then incorporating the isoindole-1,3-dione scaffold to introduce additional interactions with a second target. nih.gov This approach of molecular hybridization is a promising strategy for developing more effective treatments for complex diseases. researchgate.netnih.gov

Investigation of Non-Biological Applications for Isoindole-1,3(2H)-dione Derivatives

While the majority of research on isoindole-1,3-dione derivatives has focused on their biological activities, there is growing interest in their potential applications in materials science. The unique electronic and optical properties of these compounds make them promising candidates for a variety of non-biological applications.

The delocalized π-electron system of the isoindole-1,3-dione core suggests potential for use in organic electronics and nonlinear optical (NLO) materials. mdpi.comacgpubs.org Compounds with high NLO properties are sought after for applications in telecommunications and high-density optical data storage. acgpubs.org The electron-accepting nature of the isoindole-1,3-dione scaffold also makes it a suitable component for the design of dyes for solar cell applications and photoinitiators for polymerization. mdpi.com Furthermore, the ability of isoindole-1,3-dione derivatives to form polymers opens up possibilities for creating new materials with tailored properties. youtube.com For instance, bis(hydroxy-isoindolinone)s have been explored in polymer chemistry. researchgate.net

Future Directions in Understanding Structure-Function Relationships of this compound.

A deep understanding of the structure-function relationships (SAR) is paramount for the rational design of this compound derivatives with optimized properties. Future research will continue to build upon existing SAR studies to create more precise models for predicting the activity of new compounds.

Systematic modifications of the cyclopentyl group on the nitrogen atom, as well as substitutions on the aromatic ring of the isoindole core, will provide valuable data for refining SAR models. For example, studies on other N-substituted isoindoline-1,3-dione derivatives have shown that the nature and position of substituents on a benzyl (B1604629) moiety can significantly impact AChE inhibitory activity. nih.gov Comprehensive studies investigating how subtle structural changes affect a range of biological activities, from analgesic to anticancer effects, will be crucial. nih.govacs.org The integration of experimental data with computational modeling will be essential for developing a holistic understanding of the complex interplay between molecular structure and biological function. nih.govrsc.org

Q & A

Q. Table 1: Example Reaction Conditions

| Reactant | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 1H-isoindole-1,3(2H)-dione + Cyclopentylamine | Ethanol | Reflux | 1 hour | ~72%* | |

| *Extrapolated from similar syntheses. |

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

Key techniques include:

- NMR : The cyclopentyl group’s protons appear as multiplet peaks (δ 1.5–2.1 ppm for CH₂, δ 2.5–3.0 ppm for CH), while isoindole-dione aromatic protons resonate at δ 7.5–8.5 ppm .

- IR : Strong carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and N–H bends (if present) near 3300 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks align with the molecular weight (e.g., 215.24 g/mol for C₁₃H₁₃NO₂). NIST databases provide reference spectra for structurally similar compounds .

Advanced: How do steric and electronic effects of the cyclopentyl substituent influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

The cyclopentyl group’s steric bulk may slow reaction kinetics compared to smaller substituents (e.g., methyl). However, its electron-donating nature via σ-alkyl donation can enhance electrophilicity at the carbonyl carbon. For example, in thiolate-mediated substitutions, cyclopentyl derivatives exhibit ~20% slower rate constants than phenyl analogs, as observed in kinetic studies of similar isoindole-diones . Computational modeling (e.g., DFT) can quantify these effects by analyzing LUMO energy levels and steric maps.

Advanced: What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction is critical. Key steps include:

- Crystallization : Slow evaporation from ethanol/water mixtures yields high-quality crystals .

- Refinement : Hydrogen atoms are placed geometrically (C–H = 0.93–0.97 Å) or located via difference maps (e.g., O–H distances adjusted to 0.82 Å) .

- Validation : Check for R-factor convergence (<5%) and thermal displacement parameters (Uiso).

Q. Table 2: Crystallographic Data (Example)

| Parameter | Value | Reference |

|---|---|---|

| Space group | Monoclinic | |

| R-factor | <5% | |

| Bond length (C=O) | 1.21 Å |

Safety: What precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (evidenced by analogous compounds’ irritant properties) .

- Storage : Keep in airtight containers at 4°C, away from ignition sources .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled for isoindole-dione derivatives?

Methodological Answer:

- Dynamic Effects : NMR may show averaged signals due to ring puckering or solvent interactions, while X-ray provides static snapshots. For example, cyclopentyl conformers in solution can cause splitting not observed in solid-state structures .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

Ethanol and ethyl acetate are preferred due to moderate polarity and low toxicity. Slow evaporation at 4°C typically yields large, well-defined crystals. For poorly soluble derivatives, DMSO/water mixtures (1:3 v/v) may be used .

Advanced: What role does the cyclopentyl group play in modulating biological activity compared to phenyl or vinyl substituents?

Methodological Answer:

The cyclopentyl group enhances lipophilicity (logP ~2.5 vs. phenyl ~2.1), improving membrane permeability in cellular assays. However, its bulk may reduce binding affinity to sterically sensitive targets (e.g., kinases). Comparative studies of thalidomide analogs suggest cyclopentyl derivatives exhibit 30% lower IC₅₀ in anti-inflammatory assays than phenyl counterparts .

Featured Recommendations

| Most viewed | ||